molecular formula C9H12N2O3 B3027766 Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate CAS No. 1380300-65-1

Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B3027766
CAS No.: 1380300-65-1
M. Wt: 196.20
InChI Key: KTIKEYSHNDRWFZ-UHFFFAOYSA-N
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Description

Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate (CAS No. 1380300-65-1) is a heterocyclic compound with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.2 g/mol . The molecule features a 1,2,4-oxadiazole ring substituted at the 3-position with a cyclobutyl group and at the 5-position with an ethoxycarbonyl moiety.

Properties

IUPAC Name

ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)8-10-7(11-14-8)6-4-3-5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIKEYSHNDRWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178851
Record name 1,2,4-Oxadiazole-5-carboxylic acid, 3-cyclobutyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-65-1
Record name 1,2,4-Oxadiazole-5-carboxylic acid, 3-cyclobutyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole-5-carboxylic acid, 3-cyclobutyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired oxadiazole ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles like amines or thiols replace specific substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its derivatives are being explored for the development of new pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, substitution, and hydrolysis—enhances its utility in synthetic chemistry.

Biology

In biological research, derivatives of this compound have demonstrated significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. These properties make it a candidate for developing new antimicrobial agents. Studies indicate that the compound can disrupt bacterial cell membranes, leading to cell death . Furthermore, its antioxidant properties have been evaluated for potential protective effects against oxidative stress.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives are being investigated for their efficacy against cancer and infectious diseases due to their ability to inhibit specific enzymes and interfere with cellular pathways.

Mechanism of Action

The mechanism of action of ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Substituent (Position 3) Molecular Formula CAS No. Molecular Weight (g/mol) Key Properties/Notes
This compound Cyclobutyl C₉H₁₂N₂O₃ 1380300-65-1 196.2 Discontinued commercially; limited safety data .
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (PK01793E-2) Cyclopentyl C₁₀H₁₄N₂O₃ 1340441-65-7 210.23 Classified as non-hazardous under GHS; no mutagenicity or carcinogenicity data .
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Phenyl C₁₁H₁₀N₂O₃ 37760-54-6 218.21 Higher density (1.223 g/cm³) and boiling point (342.9°C) due to aromaticity .
Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate tert-Butyl C₉H₁₄N₂O₃ 163719-73-1 198.22 Stable under refrigeration; mild hazard (H302: harmful if swallowed) .
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate 4-Chlorophenyl C₁₁H₉ClN₂O₃ 163719-69-5 252.66 Commercially available; halogen substituent enhances electrophilic reactivity .

Key Observations:

  • Aromatic substituents (e.g., phenyl, 4-chlorophenyl) enhance π-π stacking interactions, which may improve binding affinity in drug design . Halogenated derivatives (e.g., 4-chlorophenyl) exhibit increased polarity and metabolic stability, making them attractive for pharmaceutical applications .

Biological Activity

Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by an oxadiazole ring, an ethyl ester group, and a cyclobutyl substituent. The presence of the oxadiazole moiety contributes to its reactivity and biological properties. The compound's molecular formula is C10_{10}H13_{13}N3_{3}O2_{2}, with a CAS number of 1380300-65-1 .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It can modulate enzyme and receptor activities, leading to various pharmacological effects. For instance, it has been shown to disrupt bacterial cell membranes, resulting in cell death .

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties against a range of pathogens. This compound has demonstrated effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest its potential as a lead compound in developing new antimicrobial agents .

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 32 µg/mL
Escherichia coli< 16 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties . In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines. For example, compounds structurally related to this compound have been tested against:

  • NCI H292 (lung carcinoma)
  • HL-60 (promyelocytic leukemia)
  • HT29 (colon carcinoma)

Results indicated moderate cytotoxicity with IC50_{50} values ranging from 19 µM to 42 µM for different derivatives .

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)Reference
NCI H29225
HL-6019
HT2928

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity. Variations in substituents on the oxadiazole ring can lead to significant differences in potency and selectivity. For example:

  • Cyclobutyl substituents enhance certain interactions with biological targets compared to other groups like phenyl or tert-butyl.

This aspect emphasizes the importance of SAR studies in optimizing the compound for desired therapeutic effects .

Case Studies

Recent studies have highlighted the potential of this compound in treating resistant infections and cancers. For instance:

  • Antimicrobial Study : A study demonstrated that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus with an MIC significantly lower than traditional antibiotics .
  • Cytotoxicity Assessment : In a comparative analysis with established anticancer agents like Doxorubicin, this compound showed promising results against HL-60 cell lines with lower IC50_{50} values indicating higher potency .

Q & A

Q. What methodologies assess the biological activity of this compound?

  • Assays :
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Test against targets like PARP or HDACs using fluorogenic substrates .
  • Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
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Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate

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